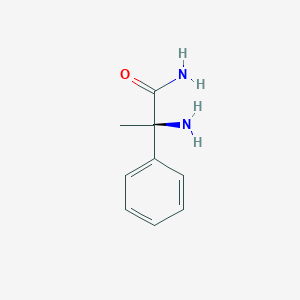

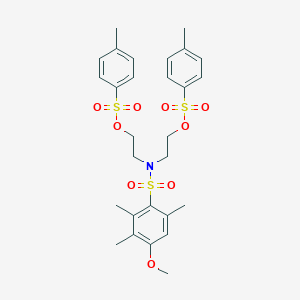

N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide, also known as BTE-2, is a sulfonamide-based compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

作用机制

N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide inhibits the activity of both CAIX and 5-LOX by binding to the active site of these enzymes. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has been shown to have a higher affinity for CAIX than for 5-LOX, which may explain its stronger anti-cancer effects compared to its anti-inflammatory effects.

生化和生理效应

N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has been shown to have anti-cancer effects in various types of cancer cells, including breast cancer, lung cancer, and renal cell carcinoma. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide inhibits the growth and proliferation of cancer cells and sensitizes them to chemotherapy. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects in animal models of inflammation and pain. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide reduces the production of pro-inflammatory molecules and decreases inflammation and pain.

实验室实验的优点和局限性

N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has several advantages for lab experiments, including its high purity and yield, its specificity for CAIX and 5-LOX, and its potential applications in cancer and inflammation research. However, N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

未来方向

There are several future directions for the study of N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide. One direction is to investigate the potential of N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide as a therapeutic agent for cancer and inflammation. Clinical trials are needed to determine the safety and efficacy of N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide in humans. Another direction is to explore the structure-activity relationship of N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide and its analogs to optimize its potency and selectivity for CAIX and 5-LOX. Finally, the development of new synthesis methods for N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide may lead to more efficient and cost-effective production of this compound.

合成方法

N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide can be synthesized using various methods, including the reaction of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride with 2-aminoethanol in the presence of triethylamine and then reacting the resulting compound with 4-toluenesulfonyl chloride. Another method involves the reaction of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride with 2-aminoethanol in the presence of sodium bicarbonate, followed by the reaction of the resulting compound with 4-toluenesulfonyl chloride. Both methods have been reported to yield N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide with high purity and yield.

科研应用

N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has potential applications in scientific research, particularly in the study of cancer and inflammation. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity can lead to decreased tumor growth and increased sensitivity to chemotherapy. N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory molecules. Inhibition of 5-LOX activity can lead to decreased inflammation and pain.

性质

CAS 编号 |

147597-63-5 |

|---|---|

产品名称 |

N,N-Bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide |

分子式 |

C28H35NO9S3 |

分子量 |

625.8 g/mol |

IUPAC 名称 |

2-[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C28H35NO9S3/c1-20-7-11-25(12-8-20)40(32,33)37-17-15-29(16-18-38-41(34,35)26-13-9-21(2)10-14-26)39(30,31)28-22(3)19-27(36-6)23(4)24(28)5/h7-14,19H,15-18H2,1-6H3 |

InChI 键 |

LZWMKXPKGLLVQP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=C(C(=C(C=C3C)OC)C)C |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=C(C(=C(C=C3C)OC)C)C |

同义词 |

is(TSOE)-MBS N,N-bis(2-((4-tolylsulfonyl)oxy)ethyl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)